Cas no 1016-58-6 (4,5-Dimethoxy-2-nitrobenzyl Alcohol)

4,5-Dimethoxy-2-nitrobenzyl Alcohol is a nitrobenzyl derivative commonly utilized as a photolabile protecting group in organic synthesis and photochemistry. Its key advantage lies in its sensitivity to UV light, enabling controlled deprotection under mild conditions, which is valuable for applications requiring precise temporal and spatial control. The dimethoxy substituents enhance solubility in organic solvents, facilitating its use in diverse reaction environments. This compound is particularly useful in peptide synthesis, materials science, and phototriggered release systems due to its efficient photoreactivity and stability under ambient conditions. Its well-characterized photolysis mechanism ensures reliability in research and industrial applications.
4,5-Dimethoxy-2-nitrobenzyl Alcohol structure
1016-58-6 structure
Product Name:4,5-Dimethoxy-2-nitrobenzyl Alcohol
CAS No:1016-58-6
MF:C9H11NO5
MW:213.187342882156
MDL:MFCD00014701
CID:40568
PubChem ID:66097
Update Time:2025-10-24

4,5-Dimethoxy-2-nitrobenzyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • (4,5-Dimethoxy-2-nitrophenyl)methanol
    • 6-Nitroveratryl alcohol
    • 4,5-Dimethoxy-2-nitrobenzyl Alcohol
    • (4,5-Dimethoxy-2-nitro-phenyl)-methanol
    • TIMTEC-BB SBB009964
    • RARECHEM AL BD 0187
    • 2-Nitro-4,5-dimethoxybenzyl alcohol
    • 4,5-Dimethoxy-2-nitrobenzenemethanol
    • 2-Nitro-4,5-dimethoxybenzenemethanol
    • LABOTEST-BB LT00847721
    • 6-NITROVERATRYL ALCOHOL 98+%
    • 4,5-Dimethoxy-2-nitrobenzyl alcohol 98%
    • Benzenemethanol, 4,5-dimethoxy-2-nitro-
    • WBSCOJBVYHQOFB-UHFFFAOYSA-N
    • 3,4-Dimethoxy-6-nitrobenzyl alcohol
    • (4,5-dimethoxy-2-nitrophenyl)methan-1-ol
    • 6-nitroveratrylalcohol
    • PubChem8715
    • BCP11712
    • 4,5-dimethoxy 2-nitrobenzyl alcohol
    • SBB009964
    • 1016-58-6
    • AKOS009116292
    • EN300-1841144
    • J-000464
    • 4,5-Dimethoxy-2-nitrobenzyl alcohol, 98%
    • SCHEMBL67755
    • FT-0617191
    • CS-0104904
    • DTXSID50144044
    • AMY41415
    • NS00023077
    • MFCD00014701
    • EINECS 213-806-4
    • AS-15876
    • D4811
    • SY069707
    • AC-26188
    • A22392
    • InChI=1/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H
    • MDL: MFCD00014701
    • Inchi: 1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3
    • InChI Key: WBSCOJBVYHQOFB-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(=C(CO)C=1)[N+](=O)[O-])OC
    • BRN: 1880093

Computed Properties

  • Exact Mass: 213.06400
  • Monoisotopic Mass: 213.063722
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 84.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.307
  • Melting Point: 147.0 to 151.0 deg-C
  • Boiling Point: 383.9 °C at 760 mmHg
  • Flash Point: 186 °C
  • Refractive Index: 1.558
  • Water Partition Coefficient: Soluble in water.
  • PSA: 84.51000
  • LogP: 1.62750
  • Solubility: Not determined
  • λmax: 400(CH3CN)(lit.)
  • Sensitiveness: Light Sensitive

4,5-Dimethoxy-2-nitrobenzyl Alcohol Security Information

4,5-Dimethoxy-2-nitrobenzyl Alcohol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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4,5-Dimethoxy-2-nitrobenzyl Alcohol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1016-58-6)4,5-Dimethoxy-2-nitrobenzyl Alcohol
Order Number:A22392
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:13
Price ($):661.0
Email:sales@amadischem.com

Additional information on 4,5-Dimethoxy-2-nitrobenzyl Alcohol

4,5-Dimethoxy-2-nitrobenzyl Alcohol: A Comprehensive Overview

4,5-Dimethoxy-2-nitrobenzyl Alcohol, also known by its CAS number 1016-58-6, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of benzyl alcohol, with specific substituents that confer unique chemical properties. The presence of methoxy groups at the 4 and 5 positions, along with a nitro group at the 2 position, makes this compound a valuable substrate for further chemical modifications and functionalization.

The synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. For instance, researchers have explored the use of catalytic asymmetric synthesis to produce enantiomerically enriched versions of this compound, which are particularly useful in pharmaceutical research. The nitro group at the 2 position plays a crucial role in directing subsequent reactions, such as reductions or substitutions, making it a versatile building block in organic synthesis.

In terms of applications, 4,5-Dimethoxy-2-nitrobenzyl Alcohol has found utility in the field of materials science. Its ability to undergo various cross-coupling reactions has made it a valuable precursor for the synthesis of advanced materials, including polymers and nanoparticles. Recent studies have demonstrated its potential as a stabilizing agent in the formation of metal-organic frameworks (MOFs), which are widely used in gas storage and catalysis.

The chemical stability and reactivity of 4,5-Dimethoxy-2-nitrobenzyl Alcohol have been extensively studied. Research has shown that the methoxy groups at the 4 and 5 positions significantly influence the electronic properties of the molecule, enhancing its reactivity towards electrophilic substitution reactions. This makes it an ideal candidate for use in aromatic substitution chemistry. Furthermore, the nitro group at the 2 position imparts strong electron-withdrawing effects, which can be exploited in designing novel electrochemical materials.

In the context of pharmacology, 4,5-Dimethoxy-2-nitrobenzyl Alcohol has been investigated for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. Preclinical data suggest that this compound may possess anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic development.

The environmental impact and biodegradation of 4,5-Dimethoxy-2-nitrobenzyl Alcohol have also been subjects of recent research. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its removal from aquatic environments. However, further research is needed to fully understand its environmental fate and potential risks.

In conclusion, 4,5-Dimethoxy-2-nitrobenzyl Alcohol is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1016-58-6)4,5-Dimethoxy-2-nitrobenzyl Alcohol
A22392
Purity:99%
Quantity:500g
Price ($):661.0
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